molecular formula C11H17N3 B14196366 n-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine CAS No. 922337-50-6

n-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine

Cat. No.: B14196366
CAS No.: 922337-50-6
M. Wt: 191.27 g/mol
InChI Key: LZSTVIQHWNNECH-UHFFFAOYSA-N
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Description

N-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine: is a chemical compound that features a cyclopropyl group attached to a dimethylamino moiety, which is further connected to a pyridin-3-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine typically involves the reaction of cyclopropylmethylamine with pyridin-3-amine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(Dimethylamino)methyl]cyclopropyl}methanol
  • N-{[1-(Dimethylamino)ethyl]pyridin-3-amine}

Uniqueness

N-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its cyclopropyl group provides rigidity, while the dimethylamino moiety enhances its reactivity and potential interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

922337-50-6

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclopropyl]methyl]pyridin-3-amine

InChI

InChI=1S/C11H17N3/c1-14(2)11(5-6-11)9-13-10-4-3-7-12-8-10/h3-4,7-8,13H,5-6,9H2,1-2H3

InChI Key

LZSTVIQHWNNECH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CC1)CNC2=CN=CC=C2

Origin of Product

United States

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